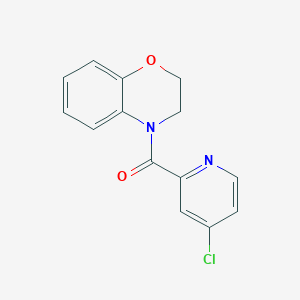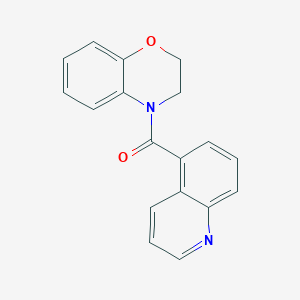
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a heterocyclic organic compound that contains a benzoxazine ring and a quinoline ring, and it has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood. However, it has been proposed that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone may exert its biological activities by modulating various signaling pathways. For example, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to exhibit various biochemical and physiological effects. In vitro and in vivo studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood, which can make it difficult to interpret some of the experimental results.
未来方向
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. One area of interest is the development of novel synthetic routes for 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, which could provide insights into its biological activities and potential therapeutic applications. In addition, there is a need for further studies to evaluate the safety and toxicity of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies to explore the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in the treatment of various diseases, including cancer, inflammation, and diabetes.
合成方法
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can be synthesized by a multistep reaction starting from 2-aminobenzoxazole and 2-chloroquinoline. The first step involves the reaction of 2-aminobenzoxazole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate to give 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. The purity of the final product can be improved by recrystallization from an appropriate solvent.
科学研究应用
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
属性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-3-7-15-13(14)6-4-10-19-15)20-11-12-22-17-9-2-1-8-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLFUYCHWQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
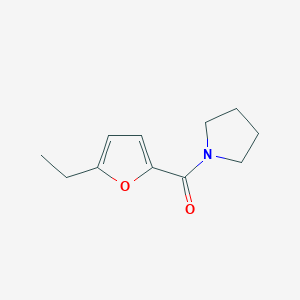
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
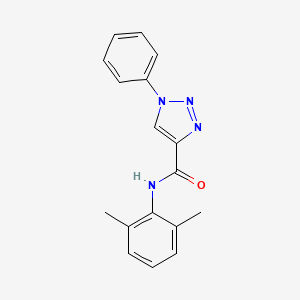
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
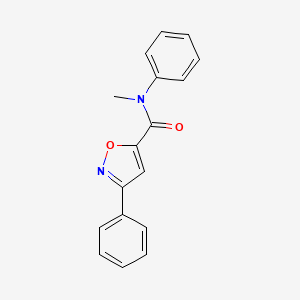
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)

